4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide
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Overview
Description
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide include:
- 4-bromopyrazole
- N-(5-bromopyridin-3-yl)-4-methoxybenzamide
- N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7Br2ClN2O2S |
---|---|
Molecular Weight |
426.51 g/mol |
IUPAC Name |
4-bromo-N-(5-bromopyridin-3-yl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C11H7Br2ClN2O2S/c12-7-1-2-11(10(14)4-7)19(17,18)16-9-3-8(13)5-15-6-9/h1-6,16H |
InChI Key |
XPOVXADEMOMVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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